Vogeloside
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Overview
Description
Vogeloside is a naturally occurring compound classified as an iridoid glycosideThis compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vogeloside can be synthesized through various chemical processes. One common method involves the extraction from plant sources such as Vogelia indica. The extraction process typically includes solvent extraction, followed by purification using techniques like column chromatography .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale extraction from plant materials. The process involves:
Solvent Extraction: Using solvents like methanol or ethanol to extract the compound from the plant.
Purification: Employing techniques such as column chromatography to purify the extracted compound.
Crystallization: Final purification step to obtain this compound in its crystalline form.
Chemical Reactions Analysis
Types of Reactions: Vogeloside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Vogeloside has a wide range of applications in scientific research:
Mechanism of Action
Vogeloside exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Vogeloside is often compared with other iridoid glycosides, such as:
7-epi-Vogeloside: A similar compound with slight structural differences, leading to variations in biological activity.
Secologanin: Another iridoid glycoside with distinct pharmacological properties.
Uniqueness: this compound’s unique combination of anti-inflammatory, antioxidant, and antimicrobial properties sets it apart from other iridoid glycosides. Its ability to inhibit nitric oxide production in macrophages is particularly notable .
Biological Activity
Vogeloside is a naturally occurring iridoid glycoside primarily derived from the leaves of Hydrangea macrophylla and other plant sources such as Triosteum pinnatifidum. It has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H24O10 and features a glucose moiety linked to a phenolic aglycone. Its structure includes multiple hydroxyl groups and methoxy substituents, which influence its solubility and biological activity.
Property | Value |
---|---|
Molecular Formula | C17H24O10 |
Molecular Weight | 388.37 g/mol |
CAS Number | 60077-47-6 |
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits the production of nitric oxide in LPS-activated macrophages, thereby reducing inflammatory responses. This mechanism is crucial for potential therapeutic applications in inflammatory diseases .
2. Antioxidant Activity
The compound also demonstrates antioxidant capabilities, which help in mitigating oxidative stress. Studies suggest that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against cellular damage.
3. Cytotoxicity Against Cancer Cells
Preliminary studies have explored this compound's cytotoxic effects on various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in specific cancer types, indicating its potential as a therapeutic agent in oncology.
Case Study 1: Anti-inflammatory Activity
A study conducted on LPS-stimulated macrophages demonstrated that this compound significantly reduced nitric oxide levels compared to control groups. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition of nitric oxide production.
Case Study 2: Antioxidant Efficacy
In an experimental model assessing oxidative stress, this compound treatment resulted in increased levels of superoxide dismutase (SOD) and catalase (CAT), two critical antioxidant enzymes. This suggests that this compound not only scavenges free radicals but also enhances the body’s own antioxidant defenses.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other iridoid glycosides, which may influence its biological activities.
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Epi-vogeloside | C17H24O10 | Isomeric form with similar properties |
Loganin | C17H20O9 | Contains a similar glycosidic structure |
Secologanin | C17H20O9 | Involved in similar metabolic pathways |
This compound's unique combination of anti-inflammatory and antioxidant properties sets it apart from these analogs, potentially offering distinct therapeutic benefits.
The biological activities of this compound are mediated through various molecular targets:
- Inhibition of Nitric Oxide Production : By blocking the pathways leading to nitric oxide synthesis in macrophages.
- Antioxidant Pathways : Enhancing the activity of cellular antioxidant defenses.
- Induction of Apoptosis : In cancer cells through modulation of apoptotic pathways.
Properties
Molecular Formula |
C17H24O10 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(3R,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
InChI |
InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11-,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
RAYZRCGMIDUTKS-IZDXNTEMSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C |
Canonical SMILES |
COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C |
Origin of Product |
United States |
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